molecular formula C8H14ClNO B15278955 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B15278955
M. Wt: 175.65 g/mol
InChI Key: FEPWCVFZRZQLPM-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields of research. This compound features a unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are often explored for their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic core through a series of cyclization reactions. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials .

Industrial Production Methods: Industrial production of this compound may involve the use of flow chemistry techniques to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions and photochemical transformations are also explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products:

Scientific Research Applications

3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the chloroethyl group.

    N-(2-chloroethyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide:

Uniqueness: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate for various synthetic applications .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14ClNO/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6H2

InChI Key

FEPWCVFZRZQLPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)CCCl

Origin of Product

United States

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